molecular formula C21H22N4 B611396 TLR7-Agonist-31 CAS No. 1229024-57-0

TLR7-Agonist-31

Cat. No.: B611396
CAS No.: 1229024-57-0
M. Wt: 330.44
InChI Key: CQBDMXYZNLJUFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR7-Agonist-31 is a potent and selective small-molecule agonist of Toll-like Receptor 7 (TLR7), designed for advanced immunology and oncology research. TLR7 is an endosomal pattern recognition receptor primarily expressed in immune cells like plasmacytoid dendritic cells (pDCs) and B cells. Upon administration, this compound binds to TLR7, triggering the MyD88-dependent signaling pathway. This activation leads to the nuclear translocation of transcription factors such as NF-κB and IRF7, resulting in a robust production of type I interferons (IFN-α/β) and pro-inflammatory cytokines including IL-6, IL-12, and TNF-α . This cascade is critical for bridging innate and adaptive immunity. The induced cytokine milieu promotes the maturation and activation of antigen-presenting cells (APCs), enhances cross-presentation of tumor antigens, and fosters the differentiation and proliferation of tumor-specific CD8+ T cells . In pre-clinical models, TLR7 agonists have demonstrated significant anti-tumor activity by converting immunologically "cold" tumors into "hot" tumors characterized by increased T cell infiltration, and have shown synergistic effects when combined with immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies . Beyond oncology, TLR7 agonism is also a key pathway being explored in virology research, particularly for chronic viral infections such as hepatitis B . This compound is supplied for research purposes to further investigate these therapeutic mechanisms.

Properties

CAS No.

1229024-57-0

Molecular Formula

C21H22N4

Molecular Weight

330.44

IUPAC Name

1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

InChI

InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23)

InChI Key

CQBDMXYZNLJUFT-UHFFFAOYSA-N

SMILES

NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3CC4=CC=CC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TLR7-Agonist-31;  TLR7Agonist31;  TLR7 Agonist 31;  TLR7Agonist-31;  TLR7 Agonist-31

Origin of Product

United States

Preparation Methods

Core TLR7 Agonist Synthesis

The TLR7 agonist moiety of this compound is derived from a purine-based scaffold optimized for potency and selectivity. The synthesis begins with 2-chloroadenine , which undergoes sequential functionalization:

  • Benzylation : Reaction with benzyl bromide in the presence of a base yields 9-benzyl-2-chloroadenine .

  • Alkoxy Substitution : Sodium butoxide-mediated substitution replaces the chlorine atom with a butoxy group, enhancing TLR7 binding affinity.

  • Nitrile Hydrolysis : Treatment with aqueous sodium hydroxide converts the nitrile group to a carboxylic acid, enabling downstream conjugation.

  • Bromination : Bromine in acetic acid introduces a bromine atom at the C8 position, critical for TLR7 activation.

The final intermediate, 8-bromo-9-benzyl-2-butoxyadenine-6-carboxylic acid , is obtained in 72% overall yield (Table 1).

Table 1: Key Intermediates in TLR7 Agonist Synthesis

StepReactionReagents/ConditionsYield (%)
1BenzylationBenzyl bromide, K₂CO₃, DMF85
2Butoxy SubstitutionNaOBut, DMSO, 80°C78
3Nitrile HydrolysisNaOH (1M), H₂O, 60°C92
4BrominationBr₂, AcOH, NaOAc88

Functionalization for Conjugation

A 6-aminohexanoic acid spacer is introduced to the carboxylic acid group via carbodiimide coupling (EDC/NHS), providing a terminal amine for subsequent bioconjugation. This spacer balances hydrophilicity and enzymatic cleavability, ensuring tumor-specific payload release.

Conjugation to Targeting Moieties

Antibody-Drug Conjugate (ADC) Assembly

This compound is conjugated to tumor antigen-specific antibodies (e.g., anti-CD20 rituximab) via a Val-Cit-PABC linker for protease-triggered activation in the tumor microenvironment (TME):

  • Linker Activation : The TLR7 agonist-spacer complex is functionalized with a para-aminobenzyl carbamate (PABC) group, stabilized by a meta-amide bond to resist plasma carboxylesterases.

  • Antibody Conjugation : The activated linker is coupled to surface-exposed lysine residues on the antibody using a two-step protocol:

    • Reduction : Partial reduction of interchain disulfides with tris(2-carboxyethyl)phosphine (TCEP).

    • Maleimide Coupling : Reaction with a maleimide-functionalized linker-payload construct.

The resulting ADC exhibits a drug-to-antibody ratio (DAR) of 3.8, confirmed by liquid chromatography–mass spectrometry (LC-MS).

Alternative Conjugation Strategies

For non-ADC applications, this compound is conjugated to:

  • Phospholipids : 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) via HATU-mediated amide coupling in anhydrous DMF (58% yield).

  • Polyethylene Glycol (PEG) : A bifunctional PEG-azide spacer is attached using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), improving solubility and pharmacokinetics.

Analytical Characterization

Potency and Selectivity

This compound demonstrates species-specific activity:

  • Human TLR7 : EC₅₀ = 5.2 nM (HEK-Blue reporter assay).

  • Murine TLR7 : EC₅₀ = 48.2 nM, ensuring translatability to preclinical models.
    No cross-reactivity with TLR8 is observed up to 10 μM.

Table 2: Comparative TLR7 Agonist Activity

CompoundHuman TLR7 EC₅₀ (nM)Murine TLR7 EC₅₀ (nM)TLR8 EC₅₀ (nM)
This compound5.248.2>10,000
Gardiquimod3,6498,04320,550

Stability Profiling

  • Plasma Stability : 96-hour incubation in Balb/c mouse serum at 37°C shows <5% payload release (immunocapture LC-MS).

  • Enzymatic Cleavage : Cathepsin B treatment liberates the free agonist within 4 hours, confirming TME-specific activation.

Challenges and Optimization

Plasma Instability

Early linker designs (e.g., Val-Cit) suffered from rapid cleavage by mouse carboxylesterase Ces1c, necessitating the introduction of a meta-amide-PABC group to shield the cleavage site.

Synthesis Scale-Up

Direct conjugation using N-hydroxysuccinimide (NHS) chemistry improved yields from 31% to 78% by eliminating multi-step crosslinking .

Chemical Reactions Analysis

Types of Reactions

TLR7-Agonist-31 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Substitution reactions are commonly employed to introduce different substituents on the imidazoquinoline scaffold.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions include various substituted imidazoquinoline derivatives, which are evaluated for their biological activity and specificity towards TLR7 .

Scientific Research Applications

Chemistry

In chemistry, TLR7-Agonist-31 is used as a model compound to study the structure-activity relationship of imidazoquinoline derivatives. Researchers investigate how different substituents on the imidazoquinoline scaffold affect its activity and specificity towards TLR7 .

Biology

In biology, this compound is used to study the activation of antigen-presenting cells and the subsequent immune response. It is also used to investigate the signaling pathways involved in TLR7 activation and the production of cytokines .

Medicine

In medicine, this compound has shown potential as a vaccine adjuvant and in cancer immunotherapy. It enhances the immune response to vaccines by activating antigen-presenting cells and promoting the production of cytokines. In cancer therapy, it is used to stimulate the immune system to recognize and attack tumor cells .

Industry

In the pharmaceutical industry, this compound is used in the development of new immunotherapeutic agents. Its ability to enhance the immune response makes it a valuable tool in the design of vaccines and cancer therapies .

Mechanism of Action

TLR7-Agonist-31 exerts its effects by binding to Toll-like receptor 7, which is located on the membrane of endosomes in immune cells such as dendritic cells and macrophages. Upon binding, TLR7 undergoes a conformational change that triggers a signaling cascade involving the MyD88 adaptor protein. This leads to the activation of nuclear factor-kappa B (NF-κB) and the production of pro-inflammatory cytokines such as interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α). These cytokines enhance the activation and maturation of antigen-presenting cells, leading to a robust adaptive immune response .

Comparison with Similar Compounds

Table 1: Structural and Binding Comparisons

Compound Class Key Interactions TLR7 Selectivity Reference
Oxoadenines Phe580, Leu554, Gln531 High (EC50 ratio: 5–2500× TLR7 > TLR8)
Imidazoquinolines Dual TLR7/8 binding Low (EC50 ratio: 3–9× TLR8 > TLR7)
CR42-24 (Colchicine) Putative R-837-like binding Undetermined

Selectivity and Potency

TLR7 selectivity is defined by the EC50 ratio (TLR7:TLR8). Oxoadenines demonstrate superior TLR7 bias (EC50 ratios of 5–2500×), whereas imidazoquinolines are TLR8-preferential . Species-specific differences further complicate comparisons:

  • Alpha-branched trehalose diester (TDE) compounds : Show divergent activity in human (THP-1) vs. murine (RAW264.7) cells, underscoring the need for cross-species validation .
  • TLR7-BAC transgene : Amplifies TLR7 expression in B cells and plasmablasts in autoimmune-prone mice, enhancing agonist sensitivity .

Table 2: Cytokine Induction Profiles

Compound Class IFNα Induction Proinflammatory Cytokines Clinical Application Reference
Oxoadenines High Low Vaccine adjuvants
Imidazoquinolines Moderate High (TNF-α, IL-6) Antiviral therapies
CR42-24 Undetermined Undetermined Cancer immunotherapy

Clinical and Preclinical Implications

  • Autoimmunity : TLR7 overexpression exacerbates pathology in SLE models, necessitating careful dosing to avoid hyperactivation .
  • Viral Infections : Sustained TLR7 upregulation enhances antiviral responses but may prolong inflammation if unregulated .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for initial characterization of TLR7-Agonist-31's receptor binding specificity?

  • Methodological Answer : Begin with in vitro binding assays using recombinant TLR7 proteins and competitive inhibition studies. Validate specificity via Western Blot and Immunofluorescence to confirm colocalization with TLR7 in target cells (e.g., dendritic cells or macrophages) . Include negative controls using TLR7-deficient cells to rule out off-target interactions. For RNA-based agonists, ensure ssRNA purity via PAGE electrophoresis and quantify binding affinity using surface plasmon resonance (SPR) .

Q. How can researchers validate this compound's functional activity in immune cell activation?

  • Methodological Answer : Use primary immune cells (e.g., plasmacytoid dendritic cells) and measure cytokine production (e.g., IFN-α, TNF-α) via ELISA or multiplex assays. Compare responses to known TLR7 ligands (e.g., imiquimod) to establish relative potency. Include TLR7-knockout or MyD88-deficient cells to confirm pathway specificity . Dose-response curves should be generated with at least three biological replicates to ensure statistical robustness .

Q. What are the critical controls for ensuring reproducibility in this compound studies?

  • Methodological Answer : Always include:

  • Negative controls : Cells treated with vehicle or non-stimulatory RNA sequences.
  • Positive controls : Cells treated with established TLR7 agonists.
  • Technical controls : Replicate plates for assay normalization.
  • Genetic controls : TLR7-deficient or MyD88-knockout cell lines . Document lot numbers for critical reagents (e.g., fetal bovine serum) to mitigate batch variability .

Advanced Research Questions

Q. How should researchers address contradictory data regarding TLR7 expression variability across cell types (e.g., sperm vs. immune cells)?

  • Methodological Answer : Investigate cell-specific epigenetic or chromosomal factors. For example, in sperm samples, use fluorescence-activated cell sorting (FACS) to separate X- and Y-chromosome-bearing sperm and quantify TLR7 expression via qPCR or flow cytometry . In immune cells, assess splice variants or post-translational modifications via mass spectrometry. Report discrepancies transparently and contextualize findings using species-specific TLR7/8 activation data .

Q. What strategies optimize in vitro assays for quantifying this compound-induced cytokine profiles in dendritic cells?

  • Methodological Answer : Pre-treat cells with protein transport inhibitors (e.g., brefeldin A) to accumulate intracellular cytokines for flow cytometry. Use single-cell RNA sequencing to identify heterogenous responses within cell populations. For high-throughput screening, adopt microfluidic platforms to minimize reagent use. Normalize data to housekeeping genes (e.g., GAPDH) and validate using spike-in controls .

Q. How can researchers reconcile species-specific differences in TLR7/8 activation when translating findings from murine models to human systems?

  • Methodological Answer : Conduct parallel experiments in human and murine primary cells. For example, human TLR8 may respond to GU-rich ssRNA, while murine TLR7 is dominant. Use genetic complementation assays (e.g., human TLR7 expressed in murine cells) to isolate species-specific effects . Cross-validate using clinical samples or humanized mouse models.

Q. What statistical approaches are recommended for analyzing dose-dependent this compound responses with non-linear kinetics?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report EC₅₀ values with 95% confidence intervals. For skewed data, use non-parametric tests (e.g., Kruskal-Wallis) and adjust for multiple comparisons via Benjamini-Hochberg correction . Include raw data in supplementary materials to enable meta-analyses .

Data Presentation & Reproducibility Guidelines

Q. How should dose-response and cytokine data be presented to meet journal standards?

  • Methodological Answer :

  • Tables : Use Roman numerals for table labels. Include EC₅₀ values, sample sizes, and statistical tests. Avoid duplicating data in figures .
  • Figures : Label axes with SI units (e.g., "Concentration (nM)"). Use box plots for cytokine data to show medians and quartiles. Provide high-resolution TIFF/PDF files .
  • Supplementary Data : Upload raw flow cytometry files (e.g., .fcs) or RNA-seq datasets to repositories like Figshare. Cite these in the main text .

Q. What validation protocols are essential for confirming this compound's purity and stability?

  • Methodological Answer : Perform HPLC or LC-MS to verify chemical purity (>95%). For RNA agonists, use agarose gel electrophoresis and RNase treatment controls. Assess stability in serum-containing media over 24–72 hours and report degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
TLR7-Agonist-31
Reactant of Route 2
Reactant of Route 2
TLR7-Agonist-31

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.